molecular formula C14H21N3O B7548975 N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B7548975
M. Wt: 247.34 g/mol
InChI Key: INRQTIVCFDDBII-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the condensation of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with methyl acetoacetate under acidic conditions to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
  • N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • N-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific cyclopentyl and methyl substitutions, which can influence its biological activity and chemical reactivity. These structural features may confer distinct properties compared to other indazole derivatives .

Properties

IUPAC Name

N-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-6-7-12-11(8-9)13(17-16-12)14(18)15-10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQTIVCFDDBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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